molecular formula C9H9FO4S B1323057 Methyl 2-fluoro-5-(methylsulfonyl)benzoate CAS No. 865663-98-5

Methyl 2-fluoro-5-(methylsulfonyl)benzoate

Cat. No.: B1323057
CAS No.: 865663-98-5
M. Wt: 232.23 g/mol
InChI Key: HULWANKRMSPEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-fluoro-5-(methylsulfonyl)benzoate is an organic compound with the molecular formula C9H9FO4S and a molecular weight of 232.23 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the fifth position is replaced by a methylsulfonyl group. This compound is used in various chemical reactions and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-5-(methylsulfonyl)benzoate can be synthesized through several methods. One common method involves the reaction of methyl 2-fluorobenzoate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-(methylsulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzoates.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

Methyl 2-fluoro-5-(methylsulfonyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-(methylsulfonyl)benzoate involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonyl group contribute to its reactivity and binding affinity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can also participate in hydrogen bonding and van der Waals interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-fluoro-5-(methylsulfonyl)benzoate is unique due to the presence of both the fluorine atom and the methylsulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The fluorine atom enhances its reactivity, while the methylsulfonyl group increases its solubility and stability .

Properties

IUPAC Name

methyl 2-fluoro-5-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c1-14-9(11)7-5-6(15(2,12)13)3-4-8(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULWANKRMSPEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.